2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
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Description
2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
Compounds similar to 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide have been found to possess significant antioxidant and anti-inflammatory activities. For instance, certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibited good antioxidant activity in multiple assays, and some also showed excellent anti-inflammatory activity (Koppireddi et al., 2013).
Cyclooxygenase (COX) Inhibitory Activity
Certain derivatives, specifically those containing a 4-methoxyphenyl group, demonstrated strong inhibitory activity on the COX-2 enzyme. For example, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide showed high selectivity for inhibiting COX-2 (Ertas et al., 2022).
Anticancer and Antiviral Activities
Some 2-pyrazoline-substituted 4-thiazolidinones, structurally related to this compound, have been shown to possess selective inhibition of leukemia cell lines and significant activity against certain virus strains, indicating potential anticancer and antiviral applications (Havrylyuk et al., 2013).
Antimicrobial Activities
Novel thiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antimicrobial activities. Many of these compounds showed significant antibacterial and antifungal activities, indicating their potential in addressing microbial infections (Saravanan et al., 2010).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-19(15-6-10-17(25-3)11-7-15)22-20(26-13)21-18(23)12-14-4-8-16(24-2)9-5-14/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBAMOQPHXPTJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.